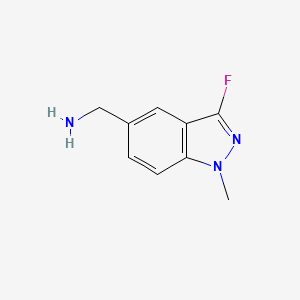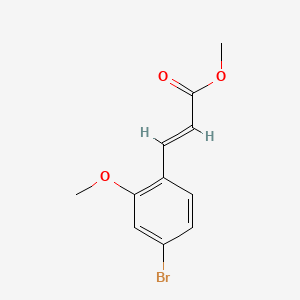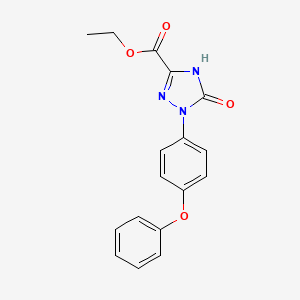
Boc-L-Thr(Bzl)-PAM resin (100-200 mesh)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified by the code “MFCD00801208” is known as Boc-Thr(Bzl)-PAM resin. This compound is a versatile and high-quality amino acid building block used in advanced chemical applications. It is characterized by a minimum purity of 95% and is commonly used in peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Boc-Thr(Bzl)-PAM resin is synthesized through a series of chemical reactions involving the protection and activation of amino acids. The synthesis typically begins with the protection of the threonine amino group using a Boc (tert-butyloxycarbonyl) group. The benzyl (Bzl) group is used to protect the hydroxyl group of threonine. The protected threonine is then attached to a PAM (phenylacetamidomethyl) resin, which serves as a solid support for peptide synthesis.
Industrial Production Methods
In industrial settings, the production of Boc-Thr(Bzl)-PAM resin involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to the resin, followed by deprotection and cleavage steps to obtain the desired peptide. The use of high-purity reagents and precise reaction conditions ensures the quality and consistency of the final product.
化学反応の分析
Types of Reactions
Boc-Thr(Bzl)-PAM resin undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Bzl protecting groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds between amino acids using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Cleavage Reactions: Cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: TFA is commonly used to remove the Boc and Bzl groups.
Coupling: HBTU and DIPEA are used to facilitate peptide bond formation.
Cleavage: TFA is used to cleave the peptide from the resin, often in the presence of scavengers like water and triisopropylsilane (TIS).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences determined by the order of amino acid addition. The final product is a peptide with high purity and desired biological activity.
科学的研究の応用
Boc-Thr(Bzl)-PAM resin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a solid support for the synthesis of peptides and small proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Utilized in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Industrial Applications: Used in the production of peptide-based materials and bioconjugates for various industrial applications.
作用機序
The mechanism of action of Boc-Thr(Bzl)-PAM resin involves the stepwise addition of protected amino acids to the resin, followed by deprotection and cleavage steps. The resin acts as a solid support, allowing for the sequential assembly of peptides. The molecular targets and pathways involved in this process are primarily related to the formation and cleavage of peptide bonds.
類似化合物との比較
Boc-Thr(Bzl)-PAM resin is unique in its combination of Boc and Bzl protecting groups, which provide stability and ease of handling during peptide synthesis. Similar compounds include:
Fmoc-Thr(Bzl)-PAM resin: Uses Fmoc (fluorenylmethyloxycarbonyl) as the protecting group instead of Boc.
Boc-Thr(Trt)-PAM resin: Uses Trt (trityl) as the protecting group for the hydroxyl group of threonine.
Fmoc-Thr(Trt)-PAM resin: Combines Fmoc and Trt protecting groups.
These similar compounds offer different protecting group strategies, which can be selected based on the specific requirements of the peptide synthesis process.
特性
分子式 |
C16H23NO4 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3R)-1-oxo-3-phenylmethoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C16H23NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-10,12,14H,11H2,1-4H3,(H,17,19)/t12-,14-/m1/s1 |
InChIキー |
JGRQJSQJXJVDBU-TZMCWYRMSA-N |
異性体SMILES |
C[C@H]([C@@H](C=O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
正規SMILES |
CC(C(C=O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B13909643.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13909645.png)


![[2-(Dimethylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13909667.png)
![2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B13909675.png)

![O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13909687.png)




![[3-(Methoxymethyl)oxan-3-yl]methanol](/img/structure/B13909713.png)
![Tert-butyl 4-[[4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate](/img/structure/B13909737.png)
